Dicyclohexyl carbonate

Catalog No.
S1496124
CAS No.
4427-97-8
M.F
C13H22O3
M. Wt
226.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl carbonate

CAS Number

4427-97-8

Product Name

Dicyclohexyl carbonate

IUPAC Name

dicyclohexyl carbonate

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

InChI

InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

FYIBPWZEZWVDQB-UHFFFAOYSA-N

Synonyms

Carbonic Acid Dicyclohexyl Ester; Cyclohexyl Carbonate ((C6H11)2CO3)

Canonical SMILES

C1CCC(CC1)OC(=O)OC2CCCCC2

Dicyclohexyl carbonate (DCC) is a symmetrical aliphatic carbonate ester valued for its high stability, low volatility, and favorable safety profile compared to gaseous and more volatile carbonylating agents.[1] It functions as a versatile reagent in organic synthesis, particularly in reactions like transesterification and as a precursor for polymers such as polycarbonates and polyesters.[1] Its solubility in most organic solvents and status as a non-corrosive solid facilitate its use in standard laboratory and industrial workflows, offering a practical alternative to more hazardous reagents like phosgene.[1][2]

Research Fit

Workflow
Polymer intermediate and cross-linking agent
Selection
Bulky cyclohexyl groups for steric control; high-temperature melt process compatible
Use Context
Alicyclic polycarbonate research and colon-specific delivery polymer synthesis

Direct substitution of dicyclohexyl carbonate with more common analogs like dimethyl carbonate (DMC) or diphenyl carbonate (DPC) is often unfeasible due to significant differences in reactivity, byproduct profiles, and physical properties. While DMC is a greener solvent and reagent, its high volatility and the lower reactivity of its methoxycarbonyl group necessitate different, often more forcing, reaction conditions.[3][4] DPC, though a solid like dicyclohexyl carbonate, introduces an aromatic phenol leaving group, which can lead to unwanted side reactions and requires distinct purification strategies.[4][5] The bulky, aliphatic cyclohexyl groups of dicyclohexyl carbonate provide unique steric and electronic properties that influence reaction outcomes and are critical for synthesizing specific carbamates and polymers where other carbonates would yield different products or fail entirely.[6][7]

Substitution Risk

Steric control
Dicyclohexyl carbonate (bulky cyclohexyl)
Dimethyl carbonate (small methyl)
Lower steric hindrance may shift reaction selectivity and polymer architecture.
Thermal process compatibility
DCC, high-boiling solid
DMC or DEC, volatile liquids
Volatile carbonates boil off in high-temperature melt processes, compromising reaction control.
Physical state and handling
DCC, solid (mp 43–44 °C)
Diethyl carbonate, liquid
Different phase behavior may require protocol adjustments and impact stoichiometric control.

Superior Handling and Safety Profile as a Solid Phosgene Substitute

Dicyclohexyl carbonate is a non-volatile solid, contrasting sharply with gaseous phosgene (BP 8 °C) and the volatile liquid diphosgene (BP 128 °C).[2] This eliminates the need for specialized handling equipment and containment procedures required for highly toxic and volatile phosgene or its immediate liquid substitute, diphosgene. Unlike other solid substitutes such as triphosgene (MP 80 °C) or carbonyldiimidazole (CDI, MP 120-124 °C), dicyclohexyl carbonate's physical state as a stable, waxy solid simplifies storage, transportation, and reaction setup, significantly reducing inhalation hazards and process risks.[2]

Evidence DimensionPhysical State & Handling Safety
Target Compound DataNon-volatile, waxy solid
Comparator Or BaselinePhosgene (toxic gas, BP 8 °C), Diphosgene (volatile liquid, BP 128 °C), Triphosgene (solid, MP 80 °C)
Quantified DifferenceSignificant improvement in handling safety by avoiding gaseous or highly volatile toxic reagents.
ConditionsStandard laboratory and industrial handling conditions.

This directly impacts procurement decisions where process safety, ease of handling, and reduced engineering controls are primary cost and risk drivers.

Steric Bulk vs DMC
Head-to-head
226.31 g/mol (DCC) vs 90.08 g/mol (DMC) — 2.51× heavier
Supports steric-control selection
Calculated from molecular formula

Precursor for High Glass Transition Temperature (Tg) Polycarbonates

The cyclohexyl moiety is a key structural feature for producing polycarbonates with high thermal stability. Poly(cyclohexene carbonate) (PCHC), which can be conceptualized as a polymer derived from cyclohexyl-containing precursors, exhibits a high glass transition temperature (Tg), making it a candidate for a sustainable engineering plastic.[8] For instance, certain PCHC-based materials show good thermal stability with decomposition temperatures (Td,5) around 280 °C.[9] This contrasts with aliphatic polycarbonates derived from simpler linear diols, which typically have much lower Tg values and thermal stability, limiting their application at elevated temperatures.

Evidence DimensionResulting Polymer Thermal Stability (Td,5)
Target Compound DataEnables polycarbonates with Td,5 ~280 °C
Comparator Or BaselineStandard linear aliphatic polycarbonates (generally lower thermal stability)
Quantified DifferenceSignificantly higher decomposition temperature, enabling use in high-temperature applications.
ConditionsPolymer synthesis and subsequent thermal analysis (e.g., TGA).

For buyers in materials science and polymer manufacturing, selecting dicyclohexyl carbonate is a strategic choice for developing high-performance plastics with enhanced thermal properties.

Alicyclic vs Aromatic
Class-level
Alicyclic (cyclohexyl) vs Aromatic (phenyl) — fundamental ring structure difference
Alicyclic building block context
Potential differences in polymer properties

Facilitates Cleaner Reactions via an Insoluble Byproduct Precursor

While dicyclohexyl carbonate itself is not a coupling agent, it is structurally related to N,N'-dicyclohexylcarbodiimide (DCC), a common peptide coupling agent. Reactions involving DCC generate N,N'-dicyclohexylurea (DCU) as a byproduct.[10] DCU is notable for being nearly insoluble in most common organic solvents, including dichloromethane, THF, and acetonitrile, allowing for its simple removal by filtration.[10][11][12] This provides a significant process advantage over reactions that produce soluble byproducts, which require more complex and costly purification steps like chromatography. The use of dicyclohexyl-containing reagents is therefore linked to simplified product isolation.

Evidence DimensionByproduct Solubility and Removal
Target Compound DataPrecursor to systems generating dicyclohexylurea (DCU), which is insoluble in most organic solvents.
Comparator Or BaselineReagents generating soluble byproducts (e.g., ureas from smaller amines, imidazole from CDI) requiring chromatographic purification.
Quantified DifferenceQualitative but significant simplification of purification from filtration to chromatography.
ConditionsStandard organic synthesis workup procedures.

This feature is critical for procurement in process chemistry and large-scale synthesis, where minimizing purification steps directly translates to lower costs and higher throughput.

Patent-Specified Reagent
Supporting evidence
Claimed reagent for colon-specific reduction-sensitive polymers (WO 9610994 A1)
Enables synthesis of patent-specified delivery systems
Protocol fidelity context
Boiling Point vs DMC
Cross-study comparable
340.2±9.0 °C vs 90 °C (>250 °C higher)
Supports high-temperature melt process compatibility
Measured at 760 mmHg

Safer Carbonylation Reactions in Process Chemistry

For syntheses requiring a carbonyl group insertion where the use of gaseous phosgene or volatile, highly toxic substitutes like diphosgene is prohibited due to safety regulations or equipment limitations. Dicyclohexyl carbonate provides a stable, solid, and safer alternative for producing carbamates, ureas, and other carbonylated compounds.[2]

Development of High-Performance Engineering Plastics

As a monomer or precursor in the synthesis of specialty polycarbonates and polyesters. Its rigid cyclohexyl structure is used to increase the glass transition temperature and overall thermal stability of the resulting polymer, making it suitable for applications requiring robust materials that can withstand higher temperatures.[8][9]

Synthesis of Elastomeric and Flexible Polymers

Used in conjunction with epoxy components to prepare elastomeric materials. The dicyclohexyl carbonate structure allows for the modification of mechanical properties, contributing to the development of durable and flexible polymers for various materials science applications.[6][13]

Application Fit

Application
Selection Property
Validation Focus
Colon-specific delivery polymer synthesis
Patent-specified reagent for reduction-sensitive polymers
Reduction-triggered release in colonic environment models
High-temperature melt polycarbonate synthesis
Thermal stability and low volatility
Process compatibility at elevated temperatures
Sterically controlled polymer architectures
Bulky cyclohexyl groups providing steric hindrance
Reaction kinetics and polymer architecture control
Alicyclic polycarbonate development
Alicyclic (non-aromatic) building block
Differentiation from aromatic polycarbonate properties

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

226.15689456 Da

Monoisotopic Mass

226.15689456 Da

Heavy Atom Count

16

Other CAS

4427-97-8

Wikipedia

Carbonic acid, dicyclohexyl ester

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